2-Amino-3-(pyridin-4-YL)propanoic acid
Overview
Description
2-Amino-3-(pyridin-4-yl)propanoic acid is an alanine derivative that features a pyridine ring attached to the β-carbon of the amino acid structure
Mechanism of Action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with enzymes or receptors that recognize or metabolize alanine.
Mode of Action
As an alanine derivative, it may mimic the structure of alanine and interact with the same targets, potentially altering their function .
Biochemical Pathways
As an alanine derivative, it could potentially influence pathways involving alanine metabolism .
Biochemical Analysis
Biochemical Properties
2-Amino-3-(pyridin-4-YL)propanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise . Additionally, it interacts with enzymes involved in amino acid metabolism, such as aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids .
Cellular Effects
This compound impacts various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage . These effects are likely mediated through its interaction with specific receptors and signaling molecules within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at 4°C in sealed storage away from moisture . Its activity may decrease over time due to degradation, which can affect its efficacy in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing physical and mental performance . At higher doses, it could potentially cause toxic or adverse effects. The threshold for these effects depends on the specific animal model and experimental conditions used.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in the catabolism and anabolism of amino acids . These interactions can influence metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within different cellular compartments . The distribution of this compound can affect its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(pyridin-4-yl)propanoic acid typically involves the reaction of alanine derivatives with pyridine compounds. One common method includes the use of zinc dust and zinc formate, followed by recrystallization using a mixture of ethanol and water . Another approach involves the use of oxazolone derivatives for stereoselective synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and automated processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can be performed using reducing agents to convert the pyridine ring to a piperidine ring.
Substitution: Substitution reactions often involve the replacement of the amino group with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include oxo derivatives, piperidine derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-(pyridin-4-yl)propanoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(pyridin-2-yl)propanoic acid
- 3-(4-Pyridinyl)propanoic acid
- 3-(3-Pyridyl)propionic acid
Uniqueness
2-Amino-3-(pyridin-4-yl)propanoic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it particularly valuable in research focused on anabolic hormone secretion and mental performance enhancement.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-amino-3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFVANSXYKWQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902563 | |
Record name | NoName_3085 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30902563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-21-4 | |
Record name | 4-Pyridylalanine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-amino-3-(pyridin-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PYRIDYLALANINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY9J934TFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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